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Compound of Interest

Compound Name: Pantoprazole sulfide

Cat. No.: B019649 Get Quote

This technical guide provides a detailed analysis of the spectroscopic data for pantoprazole
sulfide, a known metabolite and impurity of the proton pump inhibitor, pantoprazole. This

document is intended for researchers, scientists, and professionals in drug development,

offering a comprehensive interpretation of Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) data to facilitate the structural elucidation and

characterization of this compound.

Chemical Structure and Properties
Pantoprazole sulfide, chemically named 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-

pyridinyl)methylsulfanyl]-1H-benzimidazole, is a thioether derivative of pantoprazole.[1] The

structural details are fundamental for the interpretation of its spectroscopic data.

Molecular Formula: C₁₆H₁₅F₂N₃O₃S[1]

Molecular Weight: 367.37 g/mol [2]

CAS Number: 102625-64-9[2]

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from NMR, MS, and IR

spectroscopy for pantoprazole sulfide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

While specific, publicly available high-resolution ¹H NMR data with assigned chemical shifts

and coupling constants for pantoprazole sulfide is limited, certificates of analysis for

commercial standards often state that the ¹H NMR spectrum is "consistent with structure."

Based on the known structure and data from related compounds, the expected proton signals

are summarized below.

Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Number of Protons Assignment

~8.10 s 1H Aromatic H (Pyridinyl)

~7.50 - 7.10 m 3H
Aromatic H

(Benzimidazolyl)

~6.90 d 1H Aromatic H (Pyridinyl)

~6.70 t 1H -OCHF₂

~4.40 s 2H -S-CH₂-

~3.90 s 3H -OCH₃

~3.85 s 3H -OCH₃

~12.5 (broad) s 1H N-H (Benzimidazolyl)

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum of pantoprazole sulfide has been reported in the literature, with the

solvent being DMSO-d₆.[3]
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Chemical Shift (δ, ppm) Assignment

~160 - 150 Aromatic C-O, C=N

~150 - 140 Aromatic C (Pyridinyl)

~140 - 110 Aromatic C (Benzimidazolyl and Pyridinyl)

~115 (t) -OCHF₂

~60 - 55 -OCH₃

~30 -S-CH₂-

Mass Spectrometry (MS)
High-resolution mass spectrometry, particularly using techniques like LC-MS/MS with

electrospray ionization (ESI), is crucial for confirming the molecular weight and fragmentation

pattern of pantoprazole sulfide.

m/z Ratio Ion Type Interpretation

368.0880 [M+H]⁺ Protonated molecular ion

366.0729 [M-H]⁻ Deprotonated molecular ion

214.0022 [Fragment]⁻
Fragment ion observed in

MS/MS of [M-H]⁻

193.9961 [Fragment]⁻
Fragment ion observed in

MS/MS of [M-H]⁻

162.9976 [Fragment]⁻
Fragment ion observed in

MS/MS of [M-H]⁻

Infrared (IR) Spectroscopy
The FT-IR spectrum of pantoprazole sulfide provides information about the functional groups

present in the molecule. The data is typically acquired using KBr pellet or ATR techniques.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400 - 3200 Medium N-H stretching (Benzimidazole)

~3100 - 3000 Medium Aromatic C-H stretching

~2950 - 2850 Medium
Aliphatic C-H stretching (-CH₃,

-CH₂)

~1620 - 1580 Strong
C=N and C=C stretching

(Aromatic rings)

~1480 - 1440 Strong Aromatic C=C stretching

~1280 - 1200 Strong
C-O-C stretching (Aromatic

ethers)

~1100 - 1000 Strong C-F stretching (-OCHF₂)

~750 - 700 Strong C-S stretching

Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality

spectroscopic data.

NMR Spectroscopy
Sample Preparation: A sample of pantoprazole sulfide (5-10 mg) is dissolved in

approximately 0.6 mL of a suitable deuterated solvent, typically DMSO-d₆, in a 5 mm NMR

tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-14 ppm.
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on concentration.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and

baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-

d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (LC-MS/MS)
Sample Preparation: A stock solution of pantoprazole sulfide is prepared in a suitable

solvent (e.g., methanol or acetonitrile) and further diluted to an appropriate concentration

(e.g., 1 µg/mL) with the mobile phase.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a

tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray

ionization (ESI) source.

Liquid Chromatography Parameters:

Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium

acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry Parameters:

Ionization Mode: ESI positive and/or negative mode.

Scan Mode: Full scan for molecular ion confirmation and product ion scan (MS/MS) for

fragmentation analysis.

Collision Gas: Argon or nitrogen.

Collision Energy: Optimized to achieve characteristic fragmentation.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: A small amount of pantoprazole sulfide is finely ground with dry potassium

bromide (KBr) powder and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor 27

FT-IR).

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The acquired spectrum is baseline corrected and may be normalized. Peak

positions are identified and reported in wavenumbers (cm⁻¹).
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Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the correlation

between the molecular structure and the expected spectroscopic signals.

Experimental Workflow for Spectroscopic Analysis of Pantoprazole Sulfide

Sample Preparation Spectroscopic Analysis Data Acquisition & Processing
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Caption: Experimental workflow for the spectroscopic analysis of pantoprazole sulfide.

Caption: Correlation of pantoprazole sulfide's structure with its spectroscopic signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
Interpretation of Pantoprazole Sulfide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019649#spectroscopic-data-interpretation-for-
pantoprazole-sulfide-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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